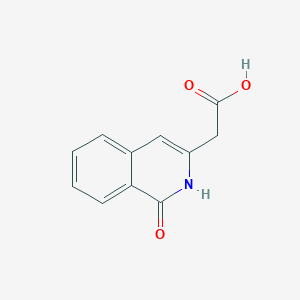![molecular formula C14H16FN3O B2409111 6-Ethyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine CAS No. 1916053-21-8](/img/structure/B2409111.png)
6-Ethyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Ethyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine” is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involved using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis
In the related compound, C7H9FN2O2, the methoxy and ethyl groups form dihedral angles of 1.4 (2) and 73.5 (3)°, respectively, with the mean plane of the pyrimidine ring . In the crystal structure, two molecules are linked by a pair of N—H O hydrogen bonds, forming a centrosymmetric dimer .Chemical Reactions Analysis
The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Physical And Chemical Properties Analysis
The molecular formula of a related compound is C7H9FN2O2, with an average mass of 142.131 Da and a monoisotopic mass of 142.054245 Da .Mécanisme D'action
Propriétés
IUPAC Name |
6-ethyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-3-12-13(15)14(18-9-17-12)16-8-10-4-6-11(19-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWTVQDTAHWGPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NCC2=CC=C(C=C2)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2409030.png)
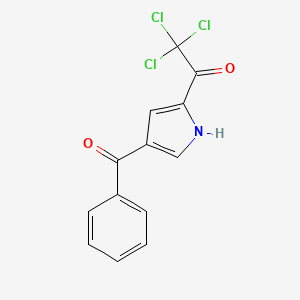


![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2409038.png)

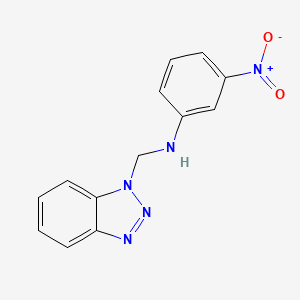
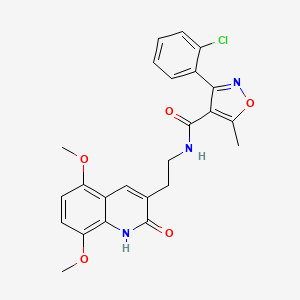
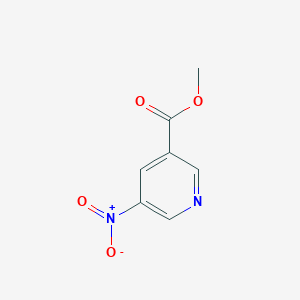
![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2409047.png)


